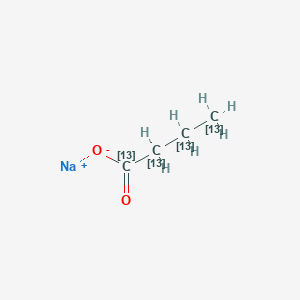

Sodium butyrate-13C4

Overview

Description

Sodium butyrate-13C4 is a labeled form of Sodium butyrate . Sodium butyrate is the sodium salt of butyric acid . It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . It can be used to measure fatty acid metabolism or as an internal standard .

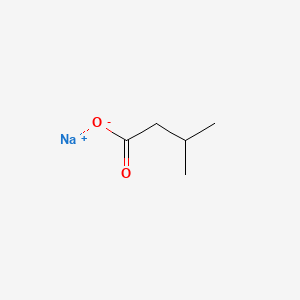

Molecular Structure Analysis

The molecular formula of this compound is (13 C) 4 H 7 NaO 2 . The linear formula is 13CH3(13CH2)213CO2Na . The molecular weight is 114.06 .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 250-253 °C (lit.) .Scientific Research Applications

Gut Health and Animal Production

Sodium butyrate plays a crucial role in gut health and animal production. It acts as a primary nutrient for colonocytes and serves as a cellular mediator regulating gene expression, cell differentiation, and immune modulation. Its application in animal production, particularly as an alternative to in-feed antibiotics, has shown positive effects on gut development, control of enteric pathogens, and improvement of growth performance across different species. These benefits are more evident in young animals, with variations in results reported (Bedford & Gong, 2017).

Cellular Effects and Therapeutic Potential

Sodium butyrate induces reversible changes in the morphology, growth rate, and enzyme activities of several mammalian cell types in culture. Its potential as a chemotherapeutic agent, particularly for neuroblastoma tumors, highlights its importance in medical research, given its capacity to induce cell death and differentiation while being innocuous or reversible in other cell types (Prasad & Sinha, 1976).

Colorectal Cancer Treatment and Prevention

Research has pointed towards the significant role of sodium butyrate in colorectal cancer treatment and prevention. Sodium butyrate, derived from butyric acid, exhibits anti-tumor activity by influencing the function of the immune system, maintaining intestinal barrier integrity, and potentially reducing the risk of mucositis induced by chemotherapy. Its administration appears promising for colorectal cancer patients, emphasizing its broad range of beneficial properties and activities (Kaźmierczak-Siedlecka et al., 2022).

Impact on Immune Modulation and Disease Treatment

Butyrate's role extends beyond gut health, demonstrating implications for immune modulation and the treatment of diseases. Its ability to inhibit histone deacetylases, associated with gene regulation and cancer suppression, underscores its multifaceted role in maintaining health and combating diseases. Studies indicate butyrate's potential in treating inflammatory bowel disease, colorectal cancer, and possibly other gastrointestinal disorders through its diverse actions on gene expression, immune modulation, and cell differentiation (Leonel & Alvarez‐Leite, 2012).

Butyrate in Metabolic Syndrome and Cardiovascular Diseases

Butyrate has emerged as a key player in metabolic syndrome and cardiovascular diseases, with studies suggesting its role in modulating lipid profile, insulin sensitivity, and glycaemia. Its epigenetic effects as a histone deacetylase inhibitor, along with its function as an agonist of free fatty acid receptors, highlight its therapeutic potential in these conditions. Despite promising animal model results, more research is needed to translate these findings into clinical practice (Bridgeman et al., 2020).

Mechanism of Action

- Sodium butyrate primarily targets histone deacetylases (HDACs). Specifically, it inhibits class I HDAC activity, including HDAC1, HDAC2, and HDAC3 .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

properties

IUPAC Name |

sodium;(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-UJNKEPEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635681 | |

| Record name | Sodium (~13~C_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.058 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312623-84-0 | |

| Record name | Sodium (~13~C_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312623-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

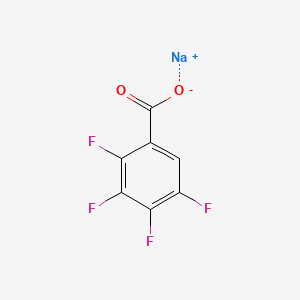

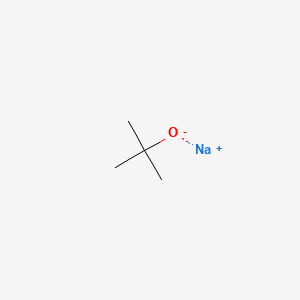

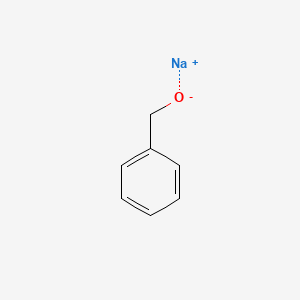

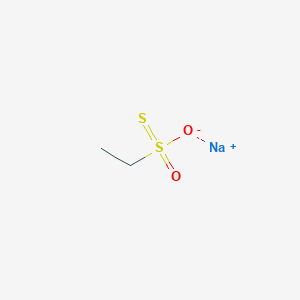

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)